molecular formula C14H13BrO B7857948 1-Bromo-4-[(4-methylphenoxy)methyl]benzene CAS No. 6279-08-9

1-Bromo-4-[(4-methylphenoxy)methyl]benzene

Cat. No.: B7857948
CAS No.: 6279-08-9
M. Wt: 277.16 g/mol
InChI Key: MFNOBENHKJPNQF-UHFFFAOYSA-N
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Description

1-Bromo-4-[(4-methylphenoxy)methyl]benzene is an organic compound with the molecular formula C14H13BrO. It is a brominated aromatic ether, characterized by the presence of a bromine atom and a methylphenoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(4-methylphenoxy)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(4-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in an aqueous medium.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Oxidation: 4-[(4-methylphenoxy)methyl]benzoic acid.

    Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

1-Bromo-4-[(4-methylphenoxy)methyl]benzene finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a building block in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(4-methylphenoxy)methyl]benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

    1-Bromo-4-[(4-methoxyphenoxy)methyl]benzene: Similar structure but with a methoxy group instead of a methyl group.

    1-Chloro-4-[(4-methylphenoxy)methyl]benzene: Chlorine atom instead of bromine.

    1-Bromo-4-[(4-methylsulfonyl)methyl]benzene: Methylsulfonyl group instead of methylphenoxy.

Uniqueness: 1-Bromo-4-[(4-methylphenoxy)methyl]benzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications in various fields. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-[(4-methylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNOBENHKJPNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279059
Record name 1-bromo-4-[(4-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-08-9
Record name NSC11170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-4-[(4-methylphenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20279059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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